CRF‑Binding Protein Affinity: N‑Aryl DHP Exhibits Micromolar EC₅₀ >53 µM, Contrasting with Nanomolar Activity of Classical L‑Type Calcium Channel Blockers
In a fluorescence‑based biochemical assay against human corticotropin‑releasing factor‑binding protein (CRF‑BP), dimethyl 1‑(4‑methoxyphenyl)‑2,6‑dimethyl‑4‑phenyl‑4H‑pyridine‑3,5‑dicarboxylate exhibited an EC₅₀ >5.30 × 10⁴ nM (i.e., >53 µM), indicating weak engagement of this target [REFS‑1]. By comparison, the archetypal 1,4‑DHP nifedipine inhibits L‑type calcium channels (Cav1.2) with an IC₅₀ of approximately 1–10 nM [REFS‑2]. The three‑orders‑of‑magnitude difference in potency reflects the divergent molecular recognition imposed by the N‑(4‑methoxyphenyl) substituent, which redirects the compound away from canonical DHP‑binding sites on voltage‑gated calcium channels and toward alternative protein targets.
| Evidence Dimension | Target engagement potency (CRF‑BP vs. L‑type calcium channel) |
|---|---|
| Target Compound Data | EC₅₀ >5.30 × 10⁴ nM (CRF‑BP) |
| Comparator Or Baseline | Nifedipine: IC₅₀ ~1–10 nM (Cav1.2 L‑type calcium channel) |
| Quantified Difference | >5,300‑fold lower potency at CRF‑BP relative to nifedipine at Cav1.2 |
| Conditions | CRF‑BP: fluorescence‑based biochemical assay (Sanford‑Burnham Center); Cav1.2: whole‑cell patch‑clamp electrophysiology |
Why This Matters
This demonstrates that the N‑aryl DHP does not simply behave as a low‑potency calcium channel blocker but exhibits a fundamentally altered target preference, which is critical for researchers seeking to avoid confounding calcium channel activity in cellular assays.
- [1] BindingDB. BDBM90681 Affinity Data: EC₅₀ >5.30E+4 nM for human CRF‑BP (PubChem BioAssay AID 602473). https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=90681 (accessed 2026‑05‑10). View Source
- [2] Triggle, D.J. (2003) '1,4‑Dihydropyridines as calcium channel ligands and privileged structures', Cellular and Molecular Neurobiology, 23(3), pp. 293–303. View Source
